1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-, is an organic compound with the following chemical structure:
C9H8N2O2
.Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-, can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reagents and conditions is lacking.
Major Products: The major products formed from these reactions would depend on the specific reaction pathway and functional groups involved. Further research is needed to elucidate these details.
Scientific Research Applications
Chemistry: It may serve as a building block for the synthesis of other compounds.
Biology: Researchers might explore its interactions with biological molecules.
Medicine: Investigations could focus on its pharmacological properties.
Industry: It could find use in materials science or catalysis.
Mechanism of Action
The precise mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-, exerts its effects remains to be fully understood. It likely interacts with specific molecular targets and pathways, but further studies are necessary.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-, with related structures to highlight its uniqueness. Exploring the literature may reveal additional compounds with similar features.
Properties
IUPAC Name |
1-ethylpyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-6-8(10(13)14)7-4-3-5-11-9(7)12/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOYIPAFMYUZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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